molecular formula C11H13NO4 B15310803 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid

2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid

Cat. No.: B15310803
M. Wt: 223.22 g/mol
InChI Key: DAXJBLVXVPYTPH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid is an organic compound with the molecular formula C12H15NO5. It is a derivative of phenylalanine, an essential amino acid, and features a methoxycarbonyl group attached to the phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-(methoxycarbonyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form an intermediate.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Utilizing catalysts to improve the efficiency of the hydrogenation step.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the reaction rate and yield.

Chemical Reactions Analysis

2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides.

Scientific Research Applications

2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

    Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid can be compared with other similar compounds, such as:

    Phenylalanine: While both compounds share a similar backbone, the presence of the methoxycarbonyl group in this compound imparts different chemical properties.

    Tyrosine: Another amino acid with a phenyl ring, tyrosine differs in its functional groups, leading to distinct biological roles and reactivity.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-amino-3-(4-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)

InChI Key

DAXJBLVXVPYTPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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